m-PEG8-BBTA
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Overview
Description
m-PEG8-BBTA is a small molecule used primarily in biomedical research and drug development. It is composed of several functional groups, including a polyethylene glycol (PEG) spacer and a BBTA group. The PEG spacer improves the solubility and stability of the compound in solution, while the BBTA group acts as a ligand that can selectively bind to certain proteins or molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-BBTA involves the conjugation of a polyethylene glycol (PEG) chain with a BBTA group. The PEG chain is typically functionalized with a methoxy group at one end and a reactive group at the other end to facilitate the conjugation. The reaction conditions often involve the use of organic solvents and catalysts to promote the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. Custom synthesis and cGMP manufacturing are often employed to meet the specific requirements of biomedical research and drug development.
Chemical Reactions Analysis
Types of Reactions
m-PEG8-BBTA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: The BBTA group can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the use of organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
m-PEG8-BBTA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as a ligand for binding to specific proteins or molecules, facilitating studies on protein interactions and functions.
Medicine: Employed in drug development for its ability to improve the solubility and stability of therapeutic compounds.
Mechanism of Action
The mechanism of action of m-PEG8-BBTA involves its ability to selectively bind to certain proteins or molecules through the BBTA group. The PEG spacer enhances the solubility and stability of the compound, allowing it to effectively interact with its molecular targets. This interaction can modulate the activity of the target proteins or molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
m-PEG-BBTA: Similar to m-PEG8-BBTA but with different PEG chain lengths.
m-PEG-acid: Contains a carboxylic acid group instead of the BBTA group.
m-PEG-NHS ester: Features an N-hydroxysuccinimide ester group for conjugation with amines.
Uniqueness
This compound is unique due to its specific combination of a PEG spacer and a BBTA group, which provides enhanced solubility, stability, and selective binding properties. This makes it particularly useful in biomedical research and drug development compared to other similar compounds .
Properties
Molecular Formula |
C36H46N4O11S |
---|---|
Molecular Weight |
742.8 g/mol |
IUPAC Name |
N-[2-[5-(6-amino-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazol-6-yl]-3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C36H46N4O11S/c1-42-10-11-44-14-15-46-18-19-48-22-23-49-21-20-47-17-16-45-13-12-43-9-8-34(41)38-27-3-5-29-31(25-27)51-36(40-29)33-7-6-32(52-33)35-39-28-4-2-26(37)24-30(28)50-35/h2-7,24-25H,8-23,37H2,1H3,(H,38,41) |
InChI Key |
SHBATNDLCJMIBY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)N |
Origin of Product |
United States |
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